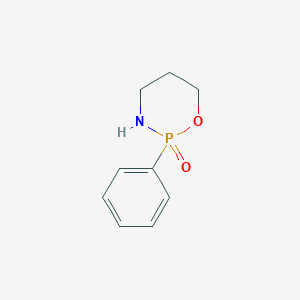
2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one is a chemical compound known for its unique structure and properties It belongs to the class of oxazaphosphinanes, which are characterized by a phosphorus atom integrated into a heterocyclic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one typically involves the reaction of phenylphosphonic dichloride with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions to achieve substitution.
Major Products Formed
Applications De Recherche Scientifique
2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one has been studied for its applications in various scientific fields:
Chemistry: It serves as a precursor for the synthesis of more complex phosphorus-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one involves its interaction with molecular targets through its phosphorus atom. This interaction can lead to the formation of stable complexes, which can modulate various biochemical pathways. The compound’s ability to form strong bonds with nucleophiles makes it effective in catalysis and other chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ifosfamide: A DNA alkylating agent used in chemotherapy.
2-Phenyl-5-oxazolone: Used as a reagent in organic synthesis.
Uniqueness
2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one stands out due to its unique ring structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
104125-18-0 |
|---|---|
Formule moléculaire |
C9H12NO2P |
Poids moléculaire |
197.17 g/mol |
Nom IUPAC |
2-phenyl-1,3,2λ5-oxazaphosphinane 2-oxide |
InChI |
InChI=1S/C9H12NO2P/c11-13(10-7-4-8-12-13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,10,11) |
Clé InChI |
BVOMCVBBTZZAHQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNP(=O)(OC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Chlorophenyl)sulfanyl]aniline](/img/structure/B14336886.png)
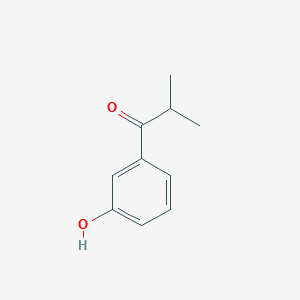
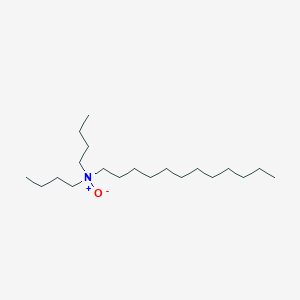
![1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene](/img/structure/B14336906.png)
![2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14336907.png)
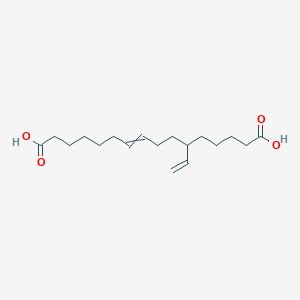
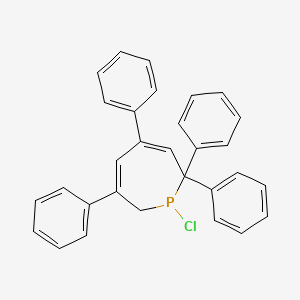

![1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14336919.png)
![1-[2,6-Dichloro-4-(trifluoromethanesulfonyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B14336920.png)
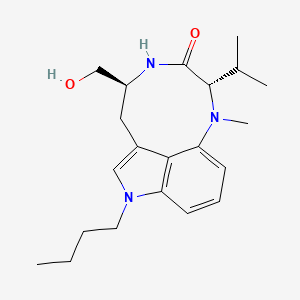
![1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14336930.png)
![Bis[4-(nonyloxy)phenyl]ethane-1,2-dione](/img/structure/B14336936.png)

